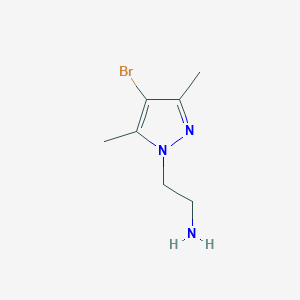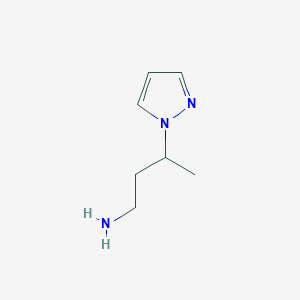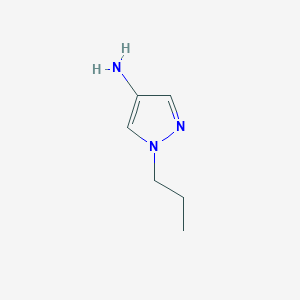
2,4,6-Trifluorophenylhydrazine
Vue d'ensemble
Description
2,4,6-Trifluorophenylhydrazine is a compound with the molecular formula C6H5F3N2 and a molecular weight of 162.11 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the use of 2-fluoro-4-iodonicotinaldehyde, DMAP, and anhydrous NMP . The reaction mixture is heated to 185°C for 1.75 hours under an argon atmosphere .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5F3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.11 . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Analytical Method Development
A novel gas chromatographic-electron-capture detection method for determining atmospheric aldehydes and ketones was developed using 2,4,6-trichlorophenylhydrazine (TCPH) as a derivatizing agent. TCPH demonstrated high volatility suitable for gas chromatography, overcoming issues like thermal decomposition associated with other derivatizing agents such as 2,4-dinitrophenylhydrazine. This method exhibited high collection efficiencies and low detection limits for various carbonyls, showcasing TCPH's potential in atmospheric analysis (Lehmpuhl & Birks, 1996).
Antimicrobial Compound Synthesis
Research has been conducted on synthesizing and characterizing 2,4,6-Trihydrazino-6-substituted-1,3,5-triazine Schiff Base Metal Complexes, focusing on their thermal and antimicrobial properties. These novel compounds exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens, indicating their potential application in developing new antimicrobial agents (Ingale et al., 2022).
Organic Synthesis and Catalysis
A solvent-free synthesis method for 2,4,6-triarylpyridine derivatives has been developed, highlighting the broad spectrum of biological and pharmaceutical properties of these compounds, including their application in photodynamic cell-specific cancer therapy. This method, promoted by 1,3-dibromo-5,5-dimethylhydantoin, offers a new, efficient approach to synthesizing these significant compounds (Maleki, 2015).
Chemical Sensing and Detection
A study on the reactivity of 4-hydroxynonenal (4-HNE) with fluorinated phenylhydrazines explored their application in chemical derivatization for analytical determinations. This research found that certain fluorinated phenylhydrazines, such as 2-(trifluoromethyl)phenylhydrazine and 2,3,4,5,6-pentafluorophenylhydrazine, showed promising results for rapid and efficient analytical derivatizations of 4-HNE, crucial for monitoring oxidative damage in biological systems (Matera et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2,4,6-Trifluorophenylhydrazine are currently unknown. This compound is used for research purposes
Mode of Action
It’s important to note that the mode of action can vary greatly depending on the biological context and the specific targets of the compound .
Biochemical Pathways
As a research compound, it may be used to probe various biochemical pathways, but specific interactions and effects are currently unknown .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action .
Analyse Biochimique
Biochemical Properties
2,4,6-Trifluorophenylhydrazine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the formation of covalent bonds between the hydrazine group of this compound and the active sites of the enzymes, leading to enzyme inhibition or modification .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the hydrazine group of this compound can form covalent bonds with the active sites of enzymes, resulting in their inhibition. This interaction can lead to changes in gene expression, as the inhibition of certain enzymes can disrupt metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The involvement of cytochrome P450 enzymes in the metabolism of this compound is particularly noteworthy, as these enzymes play a crucial role in the detoxification and elimination of xenobiotics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .
Propriétés
IUPAC Name |
(2,4,6-trifluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKADWHKCXNUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599824 | |
| Record name | (2,4,6-Trifluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80025-72-5 | |
| Record name | (2,4,6-Trifluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trifluorophenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)
![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)


![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)




![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)

